2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
Overview
Description
“2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” is an organic compound . It is a stable liquid at room temperature . The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several stages . The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This is then subjected to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is treated with an aqueous ammonia solution to obtain the target product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the chemical formula C10H8ClNO3S . The InChI code for the compound is 1S/C10H8ClNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 .Chemical Reactions Analysis
The compound “this compound” is involved in various chemical reactions. For instance, it can undergo direct arylation and alkenylation of oxazoles . The compound can also participate in a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
The compound “this compound” is a stable liquid at room temperature . It has a molecular weight of 257.7 .Scientific Research Applications
Synthesis and Structural Elaboration
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride serves as a versatile scaffold for synthetic chemistry, enabling the creation of extended oxazole compounds. It facilitates the generation of α-sulfonyl anions that react with various alkyl halides to produce monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products leads to desulfonylated derivatives, illustrating the compound's utility in complex organic synthesis and the preparation of molecules like the anti-inflammatory drug Oxaprozin (Patil & Luzzio, 2016).
Anticancer Potential
The compound has shown significance in medicinal chemistry, especially in the synthesis of 1,2,3-Triazole derivatives incorporating the sulfonyl group, highlighting its biological importance. A specific study demonstrates the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole exhibiting moderate activity against various cancer cell lines, indicating its potential in anticancer drug design (Salinas-Torres et al., 2022).
Methodological Advancements in Organic Synthesis
The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, which interacts with a range of electrophiles. This reactivity is exploited in the synthesis of 2,5-disubstituted-1,3-oxazoles, showcasing a general methodology for creating diversely substituted oxazoles through cross-coupling reactions and nucleophilic displacement (Williams & Fu, 2010).
Biological and Pharmacological Investigations
The compound's derivatives have been explored for their biological activities. For instance, synthesis and characterization efforts have led to the discovery of new heterocyclic compounds with the oxazole ring, containing the 4-(phenylsulfonyl)phenyl moiety. These compounds were evaluated for cytotoxicity, showing promise in the development of new therapeutic agents (Apostol et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that sulfonyl chlorides can act as electrophiles in organic reactions . They can form a sigma-bond with nucleophiles, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the molecular structure .
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, can undergo nucleophilic substitution reactions . These reactions can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target site in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride .
properties
IUPAC Name |
2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODCHXNTOMKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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